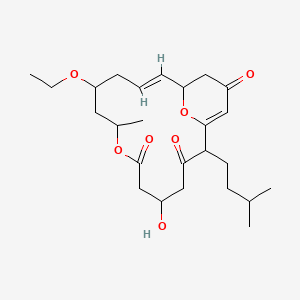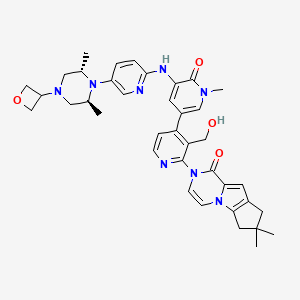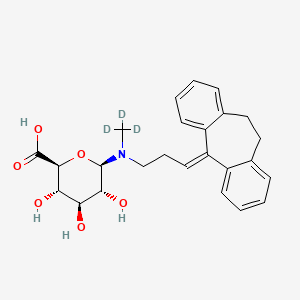
ERK-IN-2 (free base)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ERK-IN-2 (free base) is a potent inhibitor of extracellular signal-regulated kinase 2 (ERK2), with an IC50 value of 1.8 nanomolar . This compound is primarily used in scientific research to study the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ERK-IN-2 (free base) involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for ERK-IN-2 (free base) are not widely documented. The compound is primarily synthesized in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and efficacy of the compound .
Análisis De Reacciones Químicas
Types of Reactions
ERK-IN-2 (free base) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert ERK-IN-2 (free base) into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of ERK-IN-2 (free base) .
Aplicaciones Científicas De Investigación
ERK-IN-2 (free base) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MAPK pathway and its role in various chemical processes.
Biology: Employed in cell biology research to investigate the effects of ERK2 inhibition on cell proliferation, differentiation, and survival.
Medicine: Utilized in preclinical studies to explore its potential as a therapeutic agent for diseases involving aberrant ERK2 activity, such as cancer.
Industry: Applied in the development of new drugs and therapeutic strategies targeting the MAPK pathway
Mecanismo De Acción
ERK-IN-2 (free base) exerts its effects by inhibiting the activity of extracellular signal-regulated kinase 2 (ERK2). The compound binds to the ATP-binding pocket of ERK2, preventing its phosphorylation and subsequent activation. This inhibition disrupts the MAPK pathway, leading to altered cellular processes such as reduced cell proliferation and increased apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
ERK-IN-1: Another ERK2 inhibitor with a similar mechanism of action but different potency and selectivity.
SCH772984: A selective inhibitor of ERK1 and ERK2 with distinct binding properties.
Ulixertinib: A dual inhibitor of ERK1 and ERK2, used in clinical trials for cancer treatment
Uniqueness
ERK-IN-2 (free base) is unique due to its high potency and selectivity for ERK2. Its ability to inhibit ERK2 at nanomolar concentrations makes it a valuable tool for studying the MAPK pathway and its role in various diseases .
Propiedades
Fórmula molecular |
C16H17N5O2 |
|---|---|
Peso molecular |
311.34 g/mol |
Nombre IUPAC |
1-[4-(hydroxymethyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-3-[(1R)-1-phenylethyl]urea |
InChI |
InChI=1S/C16H17N5O2/c1-10(11-5-3-2-4-6-11)18-16(23)20-15-7-13-12(8-17-21-13)14(9-22)19-15/h2-8,10,22H,9H2,1H3,(H,17,21)(H2,18,19,20,23)/t10-/m1/s1 |
Clave InChI |
RAXZSEGXMBWYQK-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)NC(=O)NC2=NC(=C3C=NNC3=C2)CO |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)NC2=NC(=C3C=NNC3=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



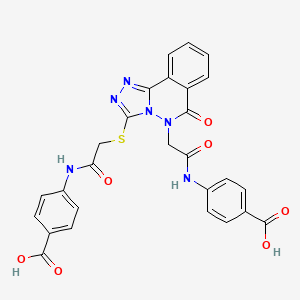
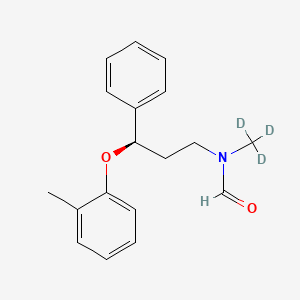

![Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)
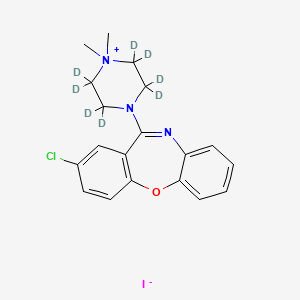
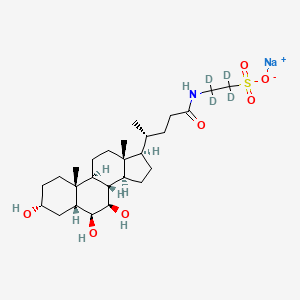

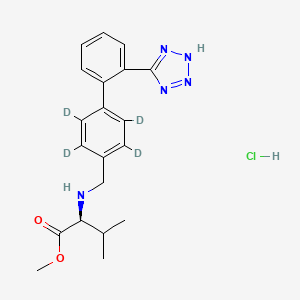
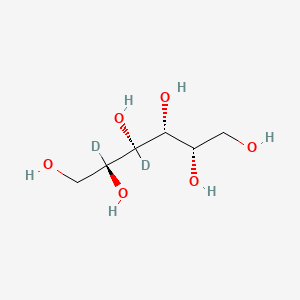
octadec-9-enamide](/img/structure/B12412110.png)
